hCAIX-IN-11
Description
Core Structural Components
The molecule integrates three distinct pharmacophoric units:
- Coumarin backbone : A 2-oxochromen-7-yl group provides a planar aromatic system with a ketone oxygen at position 2 and ether oxygen at position 7.
- Triazole linker : A 1,2,3-triazole ring connects the coumarin and benzonitrile moieties via methylene bridges.
- Benzonitrile terminus : A para-substituted benzonitrile group introduces steric bulk and dipole interactions.
The chloromethyl substituent at position 4 of the coumarin ring creates an electron-deficient region, enhancing reactivity for nucleophilic substitutions.
| Structural Feature | Role in Molecular Architecture |
|---|---|
| 2-Oxochromen-7-yl | Planar aromatic core enabling π-stacking interactions |
| 1,2,3-Triazole | Rigid spacer with hydrogen-bond acceptor capability |
| Chloromethyl group | Electrophilic site for functionalization |
| Benzonitrile | Polar group influencing solubility and dipole interactions |
Hybrid Motif Connectivity
The triazole ring serves as a pivotal connector between the coumarin and benzonitrile units. Methylenic bridges (-CH2-O- and -CH2-) at positions 4 and 7 of the coumarin facilitate:
- Conformational flexibility : Rotatable bonds allow adaptive positioning during molecular recognition.
- Electronic communication : The ether oxygen participates in resonance with the coumarin ketone, modulating electron density distribution.
Properties
Molecular Formula |
C21H15ClN4O3 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2 |
InChI Key |
ZIIJQDPLFHHGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one
Method A: Pechmann Condensation Followed by Chlorination
- Pechmann Reaction :
- Purification : Crystallization from ethanol/water (1:1 v/v).
Method B: Bromination-Elimination
Synthesis of 4-(Azidomethyl)benzonitrile
Method : Nucleophilic Substitution
- Reactants : 4-(Bromomethyl)benzonitrile (1.0 equiv) and sodium azide (2.5 equiv).
- Solvent : Dimethylformamide (DMF) at 60°C for 12 hours.
- Yield : 90–95%.
Triazole Linker Formation via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Reactants :
- 4-(Chloromethyl)-7-propargyloxy-2H-chromen-2-one (1.0 equiv).
- 4-(Azidomethyl)benzonitrile (1.2 equiv).
- Catalyst : CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv).
- Solvent : THF/H₂O (4:1 v/v) at 25°C for 8 hours.
- Workup : Extraction with dichloromethane (DCM), drying (Na₂SO₄), and column chromatography (hexane/ethyl acetate, 3:1).
- Yield : 60–75%.
- Temperature : Reactions conducted below 15°C minimize side products.
- Base : Cs₂CO₃ (2.0 equiv) enhances triazole regioselectivity (1,4 > 1,5).
Alternative Synthetic Routes
One-Pot Coumarin-Triazole Assembly
- Reactants :
- 4-(Chloromethyl)-7-hydroxycoumarin (1.0 equiv).
- Propargyl bromide (1.5 equiv).
- 4-(Azidomethyl)benzonitrile (1.2 equiv).
- Conditions :
- Step 1 : Alkylation with propargyl bromide in DMF/K₂CO₃ at 25°C for 4 hours.
- Step 2 : CuAAC with CuI (0.05 equiv) and DIPEA (0.1 equiv) in DMF at 50°C for 6 hours.
- Yield : 55–65%.
Comparative Analysis of Methods
| Method | Key Advantages | Yield | Purity | Scalability |
|---|---|---|---|---|
| CuAAC (Section 3.1) | High regioselectivity; mild conditions | 60–75% | >95% | Industrial |
| One-Pot (Section 4.1) | Reduced purification steps | 55–65% | 90–95% | Pilot scale |
| Bromination (Section 2.1B) | Avoids harsh chlorination agents | 65–75% | >98% | Lab scale |
Critical Research Findings
Regioselectivity in Triazole Formation
Solvent Impact on Yield
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone moiety can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The triazole ring can be involved in further cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for the click reaction, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation of the chromenone moiety can produce different oxidized forms .
Scientific Research Applications
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific optical or electronic properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety can participate in redox reactions, affecting cellular processes. The benzonitrile group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Reactivity and Stability
- The oxymethyl-triazole bridge in the target compound contrasts with the ether-linked triazole in 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one (), where the triazole is appended via an ethoxy spacer. This difference could influence pharmacokinetic properties such as solubility and metabolic stability .
Data-Driven Contrasts
- Yield Efficiency : The target compound’s synthesis likely faces yield challenges similar to 7.XXIX (19% yield, ) due to multi-step functionalization. Letrozole intermediates achieve higher purity (99.8%) via recrystallization, suggesting optimized protocols for benzonitrile-triazole systems .
- Thermal Properties : reports a melting point of 212–214°C for its benzimidazole-oxadiazole derivative, whereas the target compound’s melting point remains uncharacterized. Such data gaps highlight areas for further research.
Biological Activity
The compound 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a synthetic organic molecule with potential biological activities. Its structure includes a triazole ring and oxochromen moiety, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H15ClN4O3
- Molecular Weight : 406.8 g/mol
- IUPAC Name : 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The presence of the triazole ring suggests potential inhibitory effects on enzymes such as aromatase and other cytochrome P450 enzymes, which are crucial in steroid biosynthesis and metabolism.
- Antioxidant Activity : Compounds with oxochromen structures often exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.
- Antitumor Activity : Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, suggesting that this compound may also have antitumor effects.
Case Study 1: Cytotoxicity Assays
A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 18.5 |
These findings suggest that the compound exhibits significant cytotoxicity against breast and cervical cancer cells, indicating its potential as an anticancer agent.
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve both direct cytotoxicity and modulation of immune responses.
Pharmacological Applications
The diverse biological activities suggest several potential applications:
- Cancer Therapy : Given its cytotoxicity against various cancer cell lines, further development could lead to new chemotherapeutic agents.
- Antioxidant Supplementation : The antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related conditions.
- Enzyme Inhibition : As a potential inhibitor of aromatase, it could be investigated for use in hormone-sensitive cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
